N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

Medicinal chemistry Fragment-based drug design Kinase inhibitor hinge binding

N-Methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (CAS 1512361-33-9, molecular formula C₉H₁₁N₃, molecular weight 161.20 g/mol) is a heterocyclic secondary amine belonging to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold class. This compound features a fused pyrrole–pyridine bicyclic core with a methylaminomethyl (–CH₂NHCH₃) substituent at the 3-position and an unsubstituted N1 pyrrole position (N1–H).

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
Cat. No. B13495584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCNCC1=CNC2=C1C=CC=N2
InChIInChI=1S/C9H11N3/c1-10-5-7-6-12-9-8(7)3-2-4-11-9/h2-4,6,10H,5H2,1H3,(H,11,12)
InChIKeyYUIAYADFXZIUAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (CAS 1512361-33-9): Core Identity, Scaffold Class, and Procurement-Relevant Baseline


N-Methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (CAS 1512361-33-9, molecular formula C₉H₁₁N₃, molecular weight 161.20 g/mol) is a heterocyclic secondary amine belonging to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold class . This compound features a fused pyrrole–pyridine bicyclic core with a methylaminomethyl (–CH₂NHCH₃) substituent at the 3-position and an unsubstituted N1 pyrrole position (N1–H). It is structurally classified as a 3-(methylaminomethyl)-7-azaindole derivative and serves primarily as a versatile synthetic building block for kinase-focused medicinal chemistry and fragment-based drug discovery programs [1]. The scaffold is a recognized privileged structure in kinase inhibitor design, with the 7-azaindole core serving as an ATP-competitive hinge-binding motif across multiple kinase families including FGFR, PDGFR, CaMKK2, and CDK [2].

Why 7-Azaindole-3-methanamine Analogs Cannot Be Interchanged: N-Methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine Structural Differentiation


Although multiple 7-azaindole-3-methanamine analogs share the same C₉H₁₁N₃ molecular formula or closely related scaffolds, the specific N-methyl secondary amine substitution pattern of the target compound (CAS 1512361-33-9) produces a unique profile of hydrogen-bond donor/acceptor stoichiometry, basicity, and synthetic derivatization potential that is quantitatively distinct from its primary amine (CAS 933691-80-6 and 1092309-87-9) and tertiary amine (CAS 5654-92-2, '7-azagramine') comparators . Generic substitution without verifying this exact N-methyl,N1–H substitution pattern risks altering kinase hinge-binding geometry, changing the protonation state at physiological pH, and limiting downstream synthetic utility in parallel library synthesis [1]. The following quantitative evidence dimensions substantiate why this specific compound—not a close analog—is required for projects demanding a secondary amine handle with an intact N1–H pyrrole position.

Quantitative Differentiation Evidence: N-Methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine vs. Closest 7-Azaindole-3-methanamine Analogs


Hydrogen-Bond Donor/Acceptor Profile: Secondary Amine Stoichiometry vs. Primary and Tertiary Amine Analogs

The target compound (CAS 1512361-33-9) is a secondary amine with exactly one N–H donor and one N–CH₃ substituent on the 3-position side chain, plus the pyrrole N1–H donor, yielding a net HBD count of 2 and HBA count of 2 (pyridine N + pyrrole N). The primary amine analog (CAS 933691-80-6) has HBD = 3 (pyrrole N–H + primary NH₂) and HBA = 3 . The tertiary amine analog 7-azagramine (CAS 5654-92-2) has HBD = 1 (pyrrole N–H only) and HBA = 3 [1]. This intermediate HBD count of the target compound provides a balanced polarity profile that is distinct from both extremes. The N1-methyl, secondary amine analog (CAS 335033-16-4) has computed XLogP3 = 0.6 and TPSA = 29.9 Ų; the target compound (N1–H) is predicted to have TPSA ≈ 42 Ų and lower logP due to the additional pyrrole N–H, enhancing aqueous solubility relative to the N1-methyl variant [2].

Medicinal chemistry Fragment-based drug design Kinase inhibitor hinge binding

Kinase Hinge-Binding Validation: N-Methyl Azaindole CaMKK2 Inhibition Benchmark

Direct experimental evidence from the Structural Genomics Consortium (SGC) open-lab notebook program demonstrates that N-methyl azaindole derivatives maintain kinase hinge-binding activity. Compound 4 (an N-methyl-7-azaindole derivative structurally analogous to the target scaffold) was tested in a CaMKK2 enzyme inhibition assay and yielded an IC₅₀ of 183 nM, with measured aqueous solubility of 125 µM and confirmed membrane permeability [1]. In contrast, the non-N-methylated 7-azaindole parent scaffold (GSK650394) achieves substantially higher potency (CaMKK2 IC₅₀ = 0.63 nM) [2], indicating that N-methylation of the azaindole system modulates potency while altering physicochemical properties and potentially kinome selectivity. The target compound, bearing a secondary N-methyl amine at the 3-position side chain rather than N1-methylation, is expected to exhibit an intermediate profile: retaining the pyrrole N1–H for hinge hydrogen bonding while providing the secondary amine as a tunable handle for further SAR exploration [3].

Kinase inhibition CaMKK2 Hinge-binding pharmacophore Selectivity profiling

PDGF-β Receptor Inhibitor Scaffold Validation: Potency Benchmark from 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl Derived Leads

The 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl moiety—a close structural relative of the target compound—has been validated as a critical pharmacophoric element in potent PDGF-β receptor (PDGF-βR) inhibitors. Compound 7d-6, bearing this moiety coupled to a quinoxalin-2(1H)-one via the 3-position, demonstrated IC₅₀ values of 0.05 µM in a PDGF-induced cell proliferation assay (CPA) and 0.03 µM in an auto-phosphorylation assay (APA) [1]. Further SAR optimization yielded compound 7b-2 with IC₅₀ values of 0.004 µM (CPA) and 0.0008 µM (APA) against PDGFR, and 7d-9 with >1000-fold selectivity over VEGFR2, EGFR, c-Met, and IGF-IR [1]. The target compound (CAS 1512361-33-9), bearing an N1–H instead of N1–CH₃, offers an orthogonal functionalization vector at the pyrrole nitrogen, enabling divergent SAR exploration not possible with the N1-methyl series [2].

PDGF-β receptor Tyrosine kinase inhibition Cell proliferation assay Auto-phosphorylation assay

Building Block Synthetic Versatility: Secondary Amine Mono-Functionalization vs. Primary Amine Protection Requirements

The secondary N-methyl amine of the target compound enables direct, protecting-group-free mono-functionalization via acylation, sulfonylation, carbamate formation, or reductive amination—producing a single product without the statistical mixtures or bis-functionalization inherent to primary amines (CAS 933691-80-6 and 1092309-87-9) . By contrast, the tertiary amine analog 7-azagramine (CAS 5654-92-2) lacks a reactive N–H and can only undergo quaternization or N-oxide formation, precluding amide or sulfonamide library construction . The target compound therefore occupies a unique synthetic niche: it offers exactly one reactive secondary amine site for diversification while retaining the pyrrole N1–H as a second, orthogonal site for subsequent functionalization (e.g., alkylation, arylation, or sulfonylation) [1]. In a published parallel synthesis context, analogous secondary amine building blocks enabled one-step amide library generation in >85% average yield without chromatography, whereas primary amine analogs required Boc-protection/deprotection sequences adding 2–3 synthetic steps [1].

Parallel synthesis Library design Protecting-group-free chemistry Reductive amination

FGFR Inhibitor Scaffold Potency Range: Class-Level Potency Context for 1H-Pyrrolo[2,3-b]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine scaffold—the core of the target compound—has been validated as a potent FGFR inhibitor platform. Compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, exhibited FGFR1–4 IC₅₀ values of 7, 9, 25, and 712 nM respectively, with demonstrated inhibition of breast cancer 4T1 cell proliferation, apoptosis induction, and suppression of cell migration and invasion [1]. The starting hit compound 1 in this series showed FGFR1 IC₅₀ = 1.9 µM, demonstrating that optimization within the scaffold class achieved a >270-fold potency improvement (1.9 µM → 7 nM) [1]. The target compound (CAS 1512361-33-9), with its secondary amine side chain and free N1–H, represents a minimal elaboration state of this scaffold—positioned between the unsubstituted core and fully optimized leads—making it an ideal starting point for fragment growth and structure-based design campaigns targeting FGFR-driven cancers [2].

FGFR kinase inhibition Cancer therapeutics Ligand efficiency Breast cancer

Predicted Physicochemical Differentiation: Target Compound vs. 7-Azagramine (Tertiary Amine Analog, CAS 5654-92-2)

A head-to-head comparison of predicted and experimentally measured physicochemical properties reveals systematic differences between the target secondary amine compound and its closest tertiary amine analog, 7-azagramine (CAS 5654-92-2). 7-Azagramine has an experimentally measured LogP of 1.62, a predicted pKa of 9.14 ± 0.28, and a melting point of 144–149 °C [1]. The target compound, by virtue of its secondary amine (pKa ~9.5–10.0) and additional pyrrole N1–H, is predicted to exhibit a lower LogP (estimated ≤0.6), higher aqueous solubility, and a higher melting point [2]. These differences are directly relevant to solubility-limited assay performance: 7-azagramine's LogP of 1.62 places it near the upper limit of fragment-like chemical space (Rule of Three: LogP ≤ 3), while the target compound's lower lipophilicity positions it more favorably within fragment physicochemical guidelines, potentially reducing non-specific binding and aggregation artifacts in biochemical screens [2].

Physicochemical profiling Drug-likeness Permeability Solubility

High-Impact Application Scenarios for N-Methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine Based on Quantitative Differentiation Evidence


Fragment-Based Kinase Inhibitor Library Design Requiring Balanced HBD/HBA Stoichiometry

The target compound’s unique HBD count of 2 (vs. 3 for primary amine and 1 for tertiary amine analogs) makes it the optimal choice for constructing fragment libraries targeting kinase hinge regions where a single side-chain hydrogen bond is desired alongside pyrrole N1–H hinge engagement. The predicted LogP of ≤0.6 positions this fragment favorably within Rule of Three guidelines (LogP ≤3, MW <300, HBD ≤3), reducing non-specific binding risk relative to the more lipophilic 7-azagramine (LogP 1.62) . Based on class-level evidence, N-methyl azaindole fragments maintain CaMKK2 engagement (IC₅₀ 183 nM for analog 4) with solubility of 125 µM , confirming that this substitution pattern supports both target affinity and assay compatibility.

Parallel Amide/Sulfonamide Library Synthesis with Orthogonal N1–H Diversification

The secondary N-methyl amine enables one-step, protecting-group-free mono-acylation or mono-sulfonylation to generate amide or sulfonamide libraries in a single synthetic operation. This represents a 67% step reduction (1 step vs. 3 steps for primary amine analogs requiring Boc-protection/deprotection) . Critically, the free N1–H pyrrole position provides a second orthogonal diversification handle—enabling sequential N1-alkylation, arylation, or sulfonylation after side-chain derivatization—a capability entirely absent in the N1-methyl analog CAS 335033-16-4 . This dual-vector diversification strategy supports the rapid exploration of structure–activity relationships in both the hinge-binding (side-chain) and selectivity-determining (N1) regions of kinase inhibitor pharmacophores.

PDGF-βR and FGFR-Targeted Lead Optimization Starting from N1–H Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated >270-fold optimization potential in FGFR programs (FGFR1 IC₅₀ from 1.9 µM hit to 7 nM lead) and sub-nanomolar potency in PDGF-βR programs (APA IC₅₀ = 0.0008 µM for compound 7b-2) . The target compound, bearing an unsubstituted N1–H and a secondary amine at the 3-position, provides the minimal elaboration state required to systematically investigate both N1- and 3-position SAR. This contrasts with pre-methylated analogs (N1–CH₃ series) that preclude N1-diversification and tertiary amine analogs (7-azagramine) that lack the side-chain H-bond donor required for optimal hinge interaction. Procurement of this exact compound enables medicinal chemistry teams to independently probe both vectors, directly building on validated potency benchmarks in two clinically relevant kinase families.

Biochemical Assay Development Requiring Low-Lipophilicity Kinase Probe Compounds

The target compound's predicted LogP of ≤0.6 and intermediate pKa (~9.5–10.0) confer a favorable developability profile for biochemical assay applications where solubility, reduced non-specific binding, and minimized aggregation are critical quality parameters . In contrast, the tertiary amine analog 7-azagramine (LogP 1.62, pKa 9.14) is >10-fold more lipophilic, increasing the risk of compound aggregation at typical screening concentrations (10–100 µM) . The N-methyl azaindole scaffold has demonstrated experimentally measured aqueous solubility of 125 µM , sufficient for robust dose–response curve generation in enzymatic assays. For laboratories procuring kinase probe compounds for high-throughput screening or biophysical assays (SPR, ITC, DSF), the lower-lipophilicity target compound reduces the likelihood of false positives arising from colloidal aggregation—a well-documented source of assay interference.

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